molecular formula C12H22O B3053014 Dodec-11-en-2-one CAS No. 5009-33-6

Dodec-11-en-2-one

Cat. No.: B3053014
CAS No.: 5009-33-6
M. Wt: 182.3 g/mol
InChI Key: OPLPMLGBZCNBGS-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

Dodec-11-en-2-one has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. It can bind to certain proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound may result in alterations in cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways It can be metabolized by specific enzymes, leading to the formation of different metabolitesThe interactions between this compound and metabolic enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of this compound in different cellular compartments can influence its function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-11-en-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of dodec-11-en-2-ol using an oxidizing agent such as pyridinium chlorochromate (PCC). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding ketone .

Industrial Production Methods

In industrial settings, this compound can be produced via the catalytic dehydrogenation of dodec-11-en-2-ol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The dehydrogenation reaction efficiently converts the alcohol to the ketone, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dodec-11-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodec-11-en-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodec-11-en-2-one is unique due to the presence of both a carbonyl group and a double bond in its structure. This combination allows it to participate in a variety of chemical reactions, making it more versatile compared to similar compounds like 1-dodecene and dodecane .

Properties

IUPAC Name

dodec-11-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLPMLGBZCNBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198204
Record name Dodec-11-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5009-33-6
Record name 11-Dodecen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5009-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodec-11-en-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Dodecen-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32103
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Record name Dodec-11-en-2-one
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Record name Dodec-11-en-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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